molecular formula C14H17N3O3S B1196837 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 77803-42-0

4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1196837
CAS RN: 77803-42-0
M. Wt: 307.37 g/mol
InChI Key: WYCLSGGCWPZUKL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, known for its versatility in chemical synthesis and potential in various biological applications. The structure includes a triazole ring substituted with an allyl group and a trimethoxyphenyl group, contributing to its unique properties.

Synthesis Analysis

Synthesis involves the intramolecular cyclization of thiosemicarbazides, followed by alkylation under both classical and microwave conditions. The process yields the compound efficiently, indicating a straightforward synthetic route for this triazole derivative (Ashry et al., 2006).

Molecular Structure Analysis

The molecular structure has been characterized using techniques such as IR, NMR spectroscopy, and X-ray diffraction. The compound typically crystallizes in the monoclinic space group, with detailed geometrical parameters obtained from crystallographic analysis (Cansiz et al., 2012).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including alkylation, which can introduce different substituents, thereby altering its chemical properties. The presence of the triazole and thiol groups allows for diverse chemical modifications (Saeed et al., 2019).

Physical Properties Analysis

The physical properties, such as melting point and solubility, are crucial for its application in chemical synthesis. The compound shows good solubility in common organic solvents, which is beneficial for its use in organic synthesis and potential pharmaceutical applications.

Chemical Properties Analysis

Chemical properties, including reactivity and stability, have been explored through experimental and theoretical methods. The compound exhibits stability under various conditions and shows potential for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules (Vos et al., 1985).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives involves several chemical reactions, including alkylation and cyclization, under different conditions to enhance yields and purity. For instance, Sameluk and Kaplaushenko (2015) discuss the synthesis of acetonitrilothio-1,2,4-triazoles and their iminoethers from 5-(2-, 3-, 4-methoxyphenyl, and 3,4,5-trimethoxyphenyl)-3-thio-1,2,4-triazoles, highlighting the influence of solvent choice on yields and impurity profiles (Sameluk & Kaplaushenko, 2015).

Potential Biological Activities

Research into the biological activities of these compounds indicates their potential as antitumor, antiinflammatory, and antioxidant agents. Preliminary computer pharmacological screening suggests these classes of compounds could exhibit diverse pharmacological activities (Sameluk & Kaplaushenko, 2015). Zhao et al. (2012) synthesized derivatives of 4H-1,2,4-triazoles and found some compounds to exhibit strong cytotoxicity against certain cancer cell lines, underscoring the compound's potential in anticancer drug development (Zhao et al., 2012).

Photostability in Materials Science

In the field of materials science, derivatives of 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol have been investigated for their photostabilizing effects on polymers. Ali et al. (2016) synthesized Schiff bases containing the 1,2,4-triazole-3-thiol ring system and assessed their ability to stabilize polystyrene against photodegradation, demonstrating the compound's utility in enhancing the durability of polymeric materials (Ali et al., 2016).

Future Directions

: Santa Cruz Biotechnology - 4-Allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol : Synthesis and biological activity, and molecular … - RSC Publishing

properties

IUPAC Name

4-prop-2-enyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-5-6-17-13(15-16-14(17)21)9-7-10(18-2)12(20-4)11(8-9)19-3/h5,7-8H,1,6H2,2-4H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCLSGGCWPZUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972070
Record name 4-(Prop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

5663-66-1
Record name 4-(Prop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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